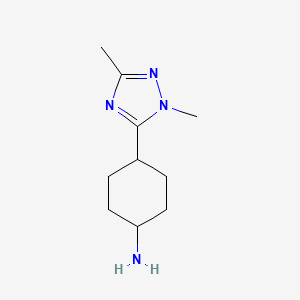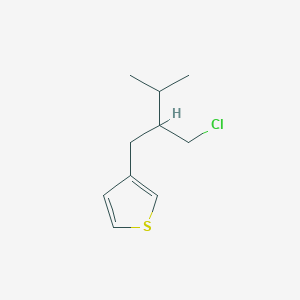![molecular formula C14H18Cl3NO B13642810 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13642810.png)
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core structure The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the azabicyclo[410]heptane ring system
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
- 6-(3,4-Dichlorophenyl)-1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane
- 6-(3,4-Dichlorophenyl)-1-(methyl)-3-azabicyclo[4.1.0]heptane
Uniqueness
Compared to similar compounds, 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride stands out due to its specific substitution pattern and the presence of the methoxymethyl group
Propiedades
Fórmula molecular |
C14H18Cl3NO |
|---|---|
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H |
Clave InChI |
VJFKOSXHZFGANG-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)
![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)








